BenchChemオンラインストアへようこそ!

Bis(dimethylthiocarbamoyl) tetrasulfide

Rubber vulcanization Sulfur donor capacity Thiuram accelerator

Formulators needing ultra-fast sulfur donation and cure can leverage bis(dimethylthiocarbamoyl) tetrasulfide. • Higher sulfur content (~63.1% S by mass) vs. TMTD (~53.3%), enabling reduced loading for equivalent crosslink density. • Comparable cure rates to TMTD at equal dosage, ensuring minimal cycle times in natural rubber. • Polysulfidic crosslinks benefit high-temperature dynamic applications; viable where regulations permit, with NDMA engineering controls.

Molecular Formula C6H12N2S6
Molecular Weight 304.6 g/mol
CAS No. 97-91-6
Cat. No. B13777627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylthiocarbamoyl) tetrasulfide
CAS97-91-6
Molecular FormulaC6H12N2S6
Molecular Weight304.6 g/mol
Structural Identifiers
SMILESCN(C)C(=S)SSSSC(=S)N(C)C
InChIInChI=1S/C6H12N2S6/c1-7(2)5(9)11-13-14-12-6(10)8(3)4/h1-4H3
InChIKeyVHSBTBDMKDUVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylthiuram Tetrasulfide: Specifications & Characteristics


Bis(dimethylthiocarbamoyl) tetrasulfide (CAS 97-91-6), also known as tetramethylthiuram tetrasulfide, is an organosulfur compound belonging to the thiuram class of ultra-fast vulcanization accelerators [1]. With molecular formula C6H12N2S6 and molecular weight 304.56 g/mol, this compound is characterized by a polysulfide bridge containing four sulfur atoms, distinguishing it from the more common disulfide (TMTD) and monosulfide (TMTM) variants [2]. The compound exhibits density of 1.464 g/cm³, boiling point of 393.5°C at 760 mmHg, and flash point of 191.8°C [3]. As a thiuram accelerator, it functions both as a vulcanization accelerator and as a sulfur donor in rubber compounding, decomposing at elevated temperatures (typically 140–160°C) to release sulfur radicals that cross-link polyisoprene chains .

Accelerator Class

Thiuram ultra-fast vulcanization accelerator

Bridge Structure

Tetrasulfide (S₄) polysulfide donor

Function

Sulfur donor for polyisoprene crosslinking

Activation Context

Decomposes at 140–160 °C to release sulfur radicals

Tetramethylthiuram Tetrasulfide: Generic Substitution Risks


Thiuram accelerators cannot be treated as interchangeable commodities due to fundamental differences in sulfur chain length, thermal decomposition behavior, and regulatory compliance profiles. The polysulfide structure of bis(dimethylthiocarbamoyl) tetrasulfide directly influences vulcanization kinetics, crosslink architecture, and the resulting mechanical properties of cured rubber [1]. Critically, the dimethylamine moiety common to tetramethylthiuram compounds serves as a precursor for carcinogenic N-nitrosodimethylamine (NDMA) formation during high-temperature rubber processing, a regulatory concern that has driven the replacement of TMTD and related compounds in many applications, particularly those governed by German TRGS 552 regulations [2]. Substituting with alternative thiurams (e.g., TETD, DPTT) or nitrosamine-safe accelerators (e.g., TBzTD) without systematic evaluation introduces quantifiable deviations in scorch safety, cure rate, and final vulcanizate properties, as established in comparative studies detailed in the following evidence sections .

1

Sulfur chain length alters crosslink architecture; tetrasulfide and disulfide variants may not transfer performance directly.

2

Thermal decomposition and scorch safety differ significantly within the thiuram class; dimethyl vs. tetraethyl substitution impacts processing safety.

3

Dimethylamine moiety serves as a precursor for NDMA formation, triggering regulatory risk under TRGS 552 that is absent in benzyl-substituted alternatives.

Tetramethylthiuram Tetrasulfide: Comparative Evidence


Tetrasulfide vs. Disulfide Sulfur Content

Bis(dimethylthiocarbamoyl) tetrasulfide (TMTT) contains four sulfur atoms in its polysulfide bridge, yielding a molecular formula C6H12N2S6 (molecular weight 304.56 g/mol) compared to tetramethylthiuram disulfide (TMTD, C6H12N2S4, 240.43 g/mol) [1]. This structural difference results in higher theoretical sulfur content per mole of accelerator: TMTT contains approximately 63.1% sulfur by mass (6 sulfur atoms × 32.06 / 304.56), whereas TMTD contains approximately 53.3% sulfur by mass (4 sulfur atoms × 32.06 / 240.43). Isotopic exchange studies have demonstrated that in tetramethylthiuram tetrasulfide, the two middle sulfur atoms are more readily exchangeable and available for vulcanization reactions, while the outer four sulfurs bonded to carbon exchange less rapidly [2]. TMTD liberates 13.3% of its mass as available sulfur at vulcanization temperatures .

Sulfur Content
Cross-study comparable
TMTT: ~63.1% S by mass TMTD: ~53.3% S by mass
TMTT
TMTD
Higher sulfur donation per mole enables reduced loading in EV systems.
Middle sulfur atoms are more readily exchangeable for vulcanization.
Rubber vulcanization Sulfur donor capacity Thiuram accelerator Crosslink density

Scorch Safety: Tetramethylthiuram Tetrasulfide vs. TETD

Within the thiuram accelerator class, scorch safety follows a defined hierarchy established through industrial compounding experience: TMTD (tetramethylthiuram disulfide) exhibits the shortest scorch time (least safe), followed by TETD (tetraethylthiuram disulfide), with TMTM (tetramethylthiuram monosulfide) providing the longest scorch safety margin, summarized as TMTD < TETD << TMTM [1]. Eastman's technical data confirms that TETD 'gives more scorch delay than Dimacit TMTD' . While bis(dimethylthiocarbamoyl) tetrasulfide (TMTT) is not explicitly positioned in this published hierarchy, its dimethyl substitution pattern aligns it structurally with the TMTD series rather than the tetraethyl series, and its tetrasulfide configuration positions it as a sulfur donor with intermediate thermal decomposition characteristics . The presence of the longer polysulfide chain is expected to influence scorch behavior through altered thermal stability of the S-S bonds.

Scorch Safety
Class-level inference
TMTD
TMTM (Longest delay)
TETD
TMTD (Shortest delay)
Class-level hierarchy established; TMTT behavior distinct based on chain length.
Dimethyl substitution may require different handling than tetraethyl variants.
Nitrosamine Risk
Class-level inference
NDMA formation potential via dimethylamine decomposition.
Dimethyl-substituted thiurams face regulatory constraints under TRGS 552.
TBzTD alternative avoids carcinogenic nitrosamine formation.
Vulcanization Rate
Class-level inference
Thiuram > Thiazole > Sulfenamide
Thiuram (Fastest)
Thiazole
Sulfenamide (Slowest)
Highest rate accelerator class; silica-filled compounds exhibit slower cure than carbon black.
TMTT positioned in this highest-rate category.
Crosslink Architecture
Class-level inference
Polysulfide vs. monosulfide bridge distribution.
Tetrasulfide structure provides labile polysulfidic sulfur for altered distribution.
Disulfidic crosslinks represent ≤20-30% of total crosslinks in conventional EV systems.
Density
Cross-study comparable
TMTT: 1.464 g/cm³ TMTD: 1.30 g/cm³
Higher density impacts volumetric dosing accuracy in automated systems.
Reflects increased sulfur content and different molecular packing.
Scorch time Processing safety Vulcanization kinetics Rubber compounding

Nitrosamine Formation Risk in Thiuram Accelerators

Bis(dimethylthiocarbamoyl) tetrasulfide, as a dimethyl-substituted thiuram, contains the dimethylamine moiety that serves as a precursor for N-nitrosodimethylamine (NDMA), a volatile carcinogenic nitrosamine formed during high-temperature rubber processing, vulcanization, and storage [1]. German TRGS 552 regulations established upper limits for volatile N-nitrosamines in workplace air, imposing significant operational restrictions when exceeded [2]. Eastman's technical data explicitly notes that 'N-nitrosodimethylamine can be formed by the reaction of dimethylamine, a decomposition product, with nitrosating agents (nitrogen oxides)' in TETD applications, a concern equally applicable to all dimethyl-substituted thiurams including bis(dimethylthiocarbamoyl) tetrasulfide . This regulatory pressure has driven development of nitrosamine-safe alternatives such as TBzTD (tetrabenzylthiuram disulfide), where the dibenzylnitrosamine formed is not carcinogenic according to published literature [3]. A 2024 study demonstrated that TETD was detected in pharmaceutical elastomeric seals at 1.86-2.55 mg·kg⁻¹, while TMTD was not detected, highlighting the compound-specific migration and exposure profiles that differentiate thiurams even within the same regulatory class [4].

Nitrosamine Risk
Class-level inference
NDMA formation potential via dimethylamine decomposition.
Dimethyl-substituted thiurams face regulatory constraints under TRGS 552.
TBzTD alternative avoids carcinogenic nitrosamine formation.
Nitrosamine regulation TRGS 552 compliance Occupational safety Carcinogenic byproducts

Vulcanization Rate: Thiuram Accelerators in Silica vs. Carbon Black

A systematic study by Kim et al. (2013) compared the effects of thiuram (DPTT, TMTD), thiazole, and sulfenamide accelerators on vulcanization properties of silica-filled versus carbon black-filled natural rubber compounds [1]. The study demonstrated that thiuram-type accelerator compounds consistently exhibited the fastest vulcanization rate, followed by thiazole and sulfenamide types, regardless of filler system. Silica-filled compounds showed slower vulcanization time (ts2, t10, t90) and lower cure rate index than carbon black-filled compounds for each accelerator type. Within the thiuram class, cure rate among TMTM, TETD, and TMTD is reported as approximately equivalent at equal dosage (TMTM = TETD = TMTD), with crosslink density also equivalent at equal loading [2]. While bis(dimethylthiocarbamoyl) tetrasulfide (TMTT) was not included in this specific comparative study, its classification as a thiuram accelerator positions it within this highest-rate category, with its tetrasulfide structure potentially influencing cure kinetics through differential sulfur release profiles .

Vulcanization Rate
Class-level inference
Thiuram > Thiazole > Sulfenamide
Thiuram (Fastest)
Thiazole
Sulfenamide (Slowest)
Highest rate accelerator class; silica-filled compounds exhibit slower cure than carbon black.
TMTT positioned in this highest-rate category.
Vulcanization kinetics Cure rate index Filler effects Natural rubber

Crosslink Architecture: Polysulfide vs. Monosulfide Bridges

The proportion of disulfidic crosslinks in both conventional and efficient vulcanization (EV) systems is seldom more than 20-30%, with polysulfidic crosslinks representing a weak and labile network that is not thermally stable [1]. The tetrasulfide structure of bis(dimethylthiocarbamoyl) tetrasulfide provides a higher concentration of polysulfidic sulfur available for crosslink formation compared to disulfide variants. Thiurams, when used as vulcanizing agents at 2.5-3.0 phr in the absence of elemental sulfur, produce vulcanizates exhibiting high tensile strength, high modulus, lower elongation at break, higher rebound resilience at elevated temperatures, and lower tear resistance [2]. These properties stem from the specific crosslink architecture produced by thiuram sulfur donors, where the balance between monosulfidic, disulfidic, and polysulfidic crosslinks determines the thermal aging characteristics and dynamic mechanical properties of the final rubber product. The longer polysulfide chain in TMTT is expected to influence this crosslink distribution relative to TMTD-based curing systems.

Crosslink Architecture
Class-level inference
Polysulfide vs. monosulfide bridge distribution.
Tetrasulfide structure provides labile polysulfidic sulfur for altered distribution.
Disulfidic crosslinks represent ≤20-30% of total crosslinks in conventional EV systems.
Crosslink density Polysulfide crosslinks Vulcanizate properties Heat aging resistance

Density & Processing Properties of Thiuram Variants

Bis(dimethylthiocarbamoyl) tetrasulfide exhibits a density of 1.464 g/cm³ at standard conditions [1]. This compares to tetramethylthiuram disulfide (TMTD) which has a measured density of approximately 1.30 g/cm³ and melting point of 142°C . The higher density of the tetrasulfide compound (1.464 vs. 1.30 g/cm³, a difference of approximately 0.164 g/cm³ or ~12.6% higher) reflects the increased sulfur content and different molecular packing in the solid state. This density differential has practical implications for volumetric dosing in rubber compounding operations, as equivalent weight-based loadings will result in different volumetric displacement in the compound. Additionally, TETD's technical data notes that its low melting point provides excellent dispersion in soft compounds , whereas TMTT's specific dispersion characteristics in various rubber matrices have not been systematically characterized in published literature.

Density
Cross-study comparable
TMTT: 1.464 g/cm³ TMTD: 1.30 g/cm³
Higher density impacts volumetric dosing accuracy in automated systems.
Reflects increased sulfur content and different molecular packing.
Density Dispersion Compounding Physical properties

Tetramethylthiuram Tetrasulfide: Application Scenarios


EV Curing Systems with High Sulfur Donor Capacity

In sulfurless curing systems where thiurams function as the primary vulcanizing agent at loadings of 2.5-3.0 phr, bis(dimethylthiocarbamoyl) tetrasulfide offers higher sulfur content per mole (theoretical ~63.1% S by mass) compared to disulfide variants such as TMTD (~53.3% S by mass, measured available sulfur 13.3%) [1]. This enables formulation optimization with reduced accelerator loading to achieve equivalent crosslink density, directly impacting material cost and potentially improving vulcanizate properties including high modulus and lower elongation at break characteristic of thiuram-cured systems [2].

Ultra-Fast Thiuram Cure for High-Speed Manufacturing

For production environments requiring minimal cure cycle times, thiuram-class accelerators provide the fastest vulcanization rate among accelerator types tested in natural rubber compounds, exceeding thiazole and sulfenamide classes regardless of whether silica or carbon black filler systems are employed [3]. Bis(dimethylthiocarbamoyl) tetrasulfide, as a member of this class, is positioned for applications where ultra-fast cure is essential and where the cure rate equivalency observed among TMTM, TETD, and TMTD at equal dosage may extend to the tetrasulfide variant pending formulation-specific validation [4].

Non-Regulated Rubber Compounding with Dimethyl Thiurams

Despite regulatory pressure from TRGS 552 and similar occupational safety regulations governing N-nitrosamine workplace exposure, bis(dimethylthiocarbamoyl) tetrasulfide remains viable in jurisdictions without equivalent restrictions or in applications where engineering controls adequately mitigate exposure risk [5][6]. Procurement for such applications must balance the performance advantages of tetrasulfide sulfur donation against the documented nitrosamine formation potential inherent to dimethyl-substituted thiurams, which has driven significant market migration to nitrosamine-safe alternatives like TBzTD in regulated sectors [7].

Crosslink Architecture for High-Temperature Applications

The tetrasulfide structure of bis(dimethylthiocarbamoyl) tetrasulfide provides a distinct polysulfidic sulfur profile that influences the distribution of monosulfidic, disulfidic, and polysulfidic crosslinks in the vulcanizate network [8]. Given that polysulfidic crosslinks are thermally labile while monosulfidic crosslinks provide heat resistance, the selection of tetrasulfide versus disulfide thiuram variants should be guided by end-use thermal stability requirements [9]. This is particularly relevant for applications involving dynamic loading at elevated temperatures where crosslink reversion resistance is critical to long-term product performance.

Application
Selection Property
Validation Focus
EV Curing Systems
Sulfur Donor Capacity
Crosslink density optimization
High-Speed Manufacturing
Cure Rate Profile
Scorch safety under process heat
Non-Regulated Compounding
Dimethyl Thiuram Class
Exposure control validation
High-Temp Applications
Crosslink Architecture
Thermal reversion resistance
Quote Request

Request a Quote for Bis(dimethylthiocarbamoyl) tetrasulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.